(Z)-4-butoxy-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
The compound “(Z)-4-butoxy-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Scientific Research Applications
Benzothiazoles in Medicinal Chemistry
Benzothiazoles and their derivatives exhibit a wide array of biological activities, making them significant in medicinal chemistry. These compounds have been explored for antimicrobial, analgesic, anti-inflammatory, and anticancer properties. For instance, the structural motif of benzothiazoles is foundational in several biologically active compounds, with modifications to this scaffold resulting in diverse therapeutic agents (Rosales-Hernández et al., 2022). The synthesis and pharmacological evaluation of novel benzothiazole derivatives have demonstrated potential in addressing various health conditions, including neurobiological disorders and cancer (Saganuwan, 2020).
Environmental Impact and Analytical Chemistry
In the context of environmental science, benzothiazoles are identified as emerging contaminants. Their ubiquity in aquatic environments and the challenges associated with their biodegradation have been thoroughly reviewed, emphasizing the need for advanced analytical methods and treatment technologies to monitor and mitigate their impact (Haman et al., 2015). The development and application of sensitive analytical techniques for detecting these compounds in various matrices highlight the ongoing efforts to understand their fate and behavior in the environment.
Pharmacokinetics and Drug Development
The pharmacokinetics and therapeutic potential of compounds related to benzothiazoles, such as zonisamide, have been extensively studied. Zonisamide, a benzisoxazole derivative, has demonstrated efficacy in treating epilepsy and Parkinson's disease, showcasing the versatility of benzothiazole-related structures in drug development (Peters & Sorkin, 1993). These studies underscore the significance of understanding the mechanisms of action, metabolic pathways, and potential therapeutic applications of such compounds.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins and thromboxanes from arachidonic acid . This leads to a reduction in inflammation and pain.
Result of Action
The inhibition of COX enzymes by this compound results in a reduction of inflammation and pain . This is due to the decreased production of prostaglandins and thromboxanes, which are key mediators of inflammation .
Properties
IUPAC Name |
4-butoxy-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-4-11-24-15-8-5-13(6-9-15)18(23)21-19-22(2)16-10-7-14(20)12-17(16)25-19/h5-10,12H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTPUHQJNCVKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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